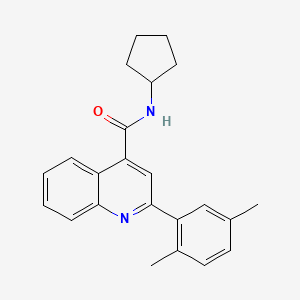
N-cyclopentyl-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide, commonly known as CP-544326, is a small molecule inhibitor of the chemokine receptor CXCR1/2. It was first synthesized in 2004 by Pfizer as a potential anti-inflammatory agent. Since then, CP-544326 has been extensively studied for its therapeutic potential in various diseases, including cancer, arthritis, and pulmonary fibrosis.
Mechanism of Action
CP-544326 exerts its therapeutic effects by blocking the CXCR1/2 receptor, which is expressed on various cell types, including neutrophils, endothelial cells, and tumor cells. The CXCR1/2 receptor plays a critical role in inflammation, angiogenesis, and tumor progression by promoting the recruitment and activation of neutrophils and other immune cells to the site of injury or disease. By blocking the CXCR1/2 receptor, CP-544326 reduces inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects
CP-544326 has been shown to have several biochemical and physiological effects, including inhibition of neutrophil migration and activation, reduction of pro-inflammatory cytokines, and inhibition of angiogenesis and tumor growth. CP-544326 also has a favorable pharmacokinetic profile, with a long half-life and good bioavailability.
Advantages and Limitations for Lab Experiments
CP-544326 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, CP-544326 also has some limitations, including its relatively low solubility and stability, which may affect its efficacy and reproducibility in certain experimental settings.
Future Directions
CP-544326 has shown promising therapeutic potential in various diseases, and further research is needed to explore its clinical applications. Some possible future directions for CP-544326 research include:
1. Combination therapy: CP-544326 may be used in combination with other drugs to enhance its therapeutic effects and reduce drug resistance.
2. Alternative administration routes: CP-544326 may be administered via alternative routes, such as inhalation or topical application, for the treatment of pulmonary and dermatological diseases.
3. Novel formulations: Novel formulations of CP-544326 may be developed to improve its solubility, stability, and pharmacokinetic profile.
4. Biomarker discovery: Biomarkers may be identified to predict patient response to CP-544326 and monitor treatment efficacy.
Conclusion
CP-544326 is a small molecule inhibitor of the CXCR1/2 receptor with promising therapeutic potential in various diseases. Its mechanism of action involves blocking CXCR1/2-mediated neutrophil migration and activation, reducing inflammation, angiogenesis, and tumor growth. CP-544326 has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, further research is needed to explore its clinical applications and potential limitations.
Synthesis Methods
The synthesis of CP-544326 involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-cyclopentyl-1,3,4-thiadiazole to form the corresponding amide. The amide is then cyclized to form the quinoline ring, followed by the introduction of the cyano group to form CP-544326.
Scientific Research Applications
CP-544326 has been extensively studied for its therapeutic potential in various diseases. In cancer, CP-544326 has been shown to inhibit tumor growth and metastasis by blocking the CXCR1/2 receptor, which plays a critical role in tumor progression and angiogenesis. In arthritis, CP-544326 has been shown to reduce joint inflammation and bone erosion by inhibiting neutrophil migration and activation. In pulmonary fibrosis, CP-544326 has been shown to reduce lung fibrosis and inflammation by inhibiting CXCR2-mediated recruitment of neutrophils.
properties
IUPAC Name |
N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-15-11-12-16(2)19(13-15)22-14-20(18-9-5-6-10-21(18)25-22)23(26)24-17-7-3-4-8-17/h5-6,9-14,17H,3-4,7-8H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVUSOGTVBTUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

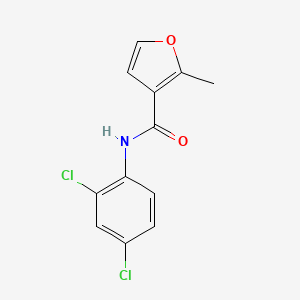
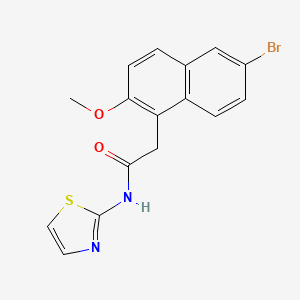
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)
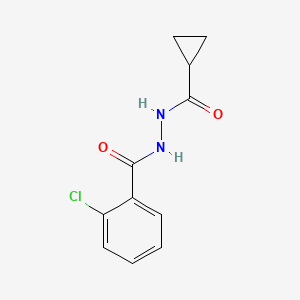
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)


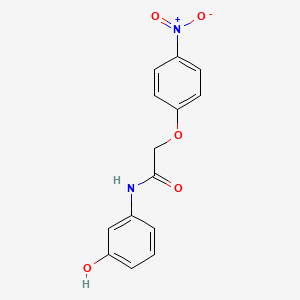

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)